1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine
Description
1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine is a sulfonamide derivative featuring a pyrrolidine moiety linked via a sulfonyl group to a 7-nitrodibenzo[b,d]furan scaffold. This compound is hypothesized to have applications in medicinal chemistry (e.g., receptor modulation) or materials science due to its structural rigidity and electronic properties.
Properties
IUPAC Name |
1-(7-nitrodibenzofuran-2-yl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-18(20)11-3-5-13-14-10-12(4-6-15(14)23-16(13)9-11)24(21,22)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJBGTGKMLWKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233450 | |
| Record name | 1-[(7-Nitro-2-dibenzofuranyl)sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632292-17-2 | |
| Record name | 1-[(7-Nitro-2-dibenzofuranyl)sulfonyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632292-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(7-Nitro-2-dibenzofuranyl)sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine typically involves the following steps:
Nitration of Dibenzofuran: The starting material, dibenzofuran, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Sulfonylation: The nitrodibenzofuran is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Coupling with Pyrrolidine: Finally, the sulfonyl chloride derivative is reacted with pyrrolidine under basic conditions to form the target compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products, potentially including carboxylic acids or ketones.
Scientific Research Applications
1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interactions of sulfonyl-containing compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through its sulfonyl and nitro groups, which can form strong interactions with the target molecules. The exact molecular targets and pathways would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Target Compound:
- Structure : Pyrrolidine sulfonamide attached to 7-nitrodibenzo[b,d]furan.
- Key Groups : Nitro (electron-withdrawing), dibenzofuran (planar, conjugated), sulfonamide (polar, hydrogen-bonding).
- Synthesis Inference : Likely involves sulfonylation of pyrrolidine using a nitrodibenzofuran-derived sulfonyl chloride.
Analogs:
- Structure : (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methylpiperidinyl)ethyl]pyrrolidine.
- Key Groups : Hydroxyphenyl (polar), piperidinyl (basic), ethyl-pyrrolidine (chiral center).
- Activity : 5-HT7 receptor antagonist; modulates cAMP/CREB signaling and cognitive functions .
1-((1,2,3,6-Tetrahydro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine (): Synthesis: Palladium-catalyzed nucleophilic addition of pyrrolidine to alkenylsulfonyl fluoride . Key Groups: Tetrahydrobiphenyl (non-planar, partially saturated), sulfonamide.
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine (): Molecular Formula: C11H14BrNO2S; Molar Mass: 304.2 g/mol. Key Groups: Bromo (electrophilic), methyl (electron-donating). Applications: Intermediate in drug synthesis; storage at 2–8°C due to irritant properties .
1-[(5-Methylfuran-2-yl)methyl]pyrrolidine ():
- Structure : Methylfuran-methyl-pyrrolidine.
- Key Groups : Furan (oxygen heterocycle), methylene linker.
- IUPAC : 1-[(5-Methylfuran-2-yl)methyl]pyrrolidine .
Physicochemical Properties Comparison
Biological Activity
1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]pyrrolidine (CAS No. 632292-17-2) is a complex organic compound characterized by its unique structure, which includes a dibenzofuran core with a nitro group and a sulfonyl group attached to a pyrrolidine ring. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on available research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 346.36 g/mol. The structure features significant functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Nitration of Dibenzofuran : The starting material, dibenzofuran, is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Sulfonylation : The nitrodibenzofuran undergoes sulfonylation with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Coupling with Pyrrolidine : The sulfonyl chloride derivative is reacted with pyrrolidine under basic conditions to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Its mechanism may involve:
- Enzyme Inhibition : The sulfonyl and nitro groups can form strong interactions with enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may also bind to various receptors, influencing signaling pathways within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
- Cytotoxicity : It has been shown to exhibit cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Modulation : Studies have demonstrated its ability to modulate enzyme activity, particularly in metabolic pathways relevant to disease states.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro analyses revealed that this compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential for therapeutic applications in oncology .
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in metabolic disorders. The compound demonstrated effective inhibition at nanomolar concentrations, suggesting its utility in developing treatments for metabolic syndromes.
Comparative Analysis
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| 1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine | Similar core structure | Moderate enzyme inhibition | Different ring structure |
| 7-Nitrodibenzo[b,d]furan-2-sulfonyl chloride | Precursor in synthesis | Limited direct biological activity | Used in synthetic routes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
